5(6)-Carboxyeosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

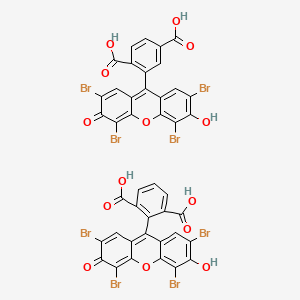

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSXKPEQVWGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-84-4 | |

| Record name | 5(6)-Carboxyeosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5(6)-Carboxyeosin fluorescence excitation and emission spectra

Advanced Photophysics, Bioconjugation, and CALI Applications[1][2]

Executive Summary

5(6)-Carboxyeosin is a specialized xanthene derivative that bridges the gap between diagnostic imaging and functional proteomics.[1] Structurally, it is a brominated analog of 5(6)-carboxyfluorescein.[1][2] While it retains the ability to function as a fluorescent label (Ex/Em: ~525/546 nm), its primary utility in advanced research lies in its high intersystem crossing rate.[1] This property makes it a potent generator of singlet oxygen (

Part 1: Photophysical Properties & Spectra[1][2][4]

Unlike its non-brominated cousin (Fluorescein), this compound exhibits a "heavy atom effect" due to the four bromine atoms on the xanthene ring.[1] This facilitates spin-orbit coupling, reducing fluorescence quantum yield in favor of triplet state formation—the precursor to reactive oxygen species (ROS) generation.[1]

Spectral Data Summary

| Parameter | Value / Range | Conditions |

| Excitation Max ( | 524 – 528 nm | 0.1 M Phosphate Buffer, pH 8.0 |

| Emission Max ( | 544 – 550 nm | 0.1 M Phosphate Buffer, pH 8.0 |

| Molar Extinction Coefficient ( | ~95,000 – 100,000 M | Aqueous Buffer |

| Fluorescence Quantum Yield ( | ~0.19 – 0.25 | Water (Low compared to Fluorescein) |

| Singlet Oxygen Quantum Yield ( | ~0.57 – 0.60 | High (Critical for CALI) |

| Stokes Shift | ~20 nm | Small Stokes shift |

| Appearance | Red/Orange Solid | Powder form |

Critical Note: this compound is often confused with 5(6)-Carboxyfluorescein (FAM).[1] FAM excites at 492 nm and emits at 517 nm. Do not substitute FAM for CALI experiments , as it lacks the necessary singlet oxygen generation efficiency.

Part 2: Mechanism of Action (CALI & Fluorescence)[1][2]

The utility of this compound is defined by its Jablonski diagram.[1] Upon excitation, the molecule can either fluoresce or undergo intersystem crossing (ISC) to a triplet state.[1][3] The triplet state transfers energy to ground-state molecular oxygen (

Diagram 1: The Photophysical Pathway (Jablonski Diagram)[1][2]

Caption: Energy flow in this compound. The heavy bromine atoms drive the pathway toward Triplet State T1, enabling ROS generation.

Part 3: Bioconjugation Chemistry[1][2]

Commercial this compound is typically supplied as a Succinimidyl Ester (SE) or N-Hydroxysuccinimide (NHS) Ester .[1] This "activated" form reacts efficiently with primary amines (

Chemical Workflow

The reaction forms a stable amide bond. The "5(6)" nomenclature indicates that the carboxyl group is a mixture of isomers at the 5- and 6-positions of the bottom benzene ring.[1] These isomers are spectrally indistinguishable in most biological applications and do not require separation.

Diagram 2: NHS-Ester Conjugation Workflow

Caption: Step-by-step conjugation workflow. Critical control point: Avoid amine-containing buffers (Tris) during the initial reaction.

Part 4: Experimental Protocol (Labeling & Calculation)

Materials Required[2][4][6][7][8][9][10][11]

-

Protein: IgG antibody or target protein (concentration > 2 mg/mL preferred).[1][4]

-

Dye: this compound Succinimidyl Ester (store desicated at -20°C).[1][5]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3. -

Purification: PD-10 Desalting Columns (Sephadex G-25) or Dialysis Cassettes (10K MWCO).[1]

-

Solvent: Anhydrous DMSO.

Step-by-Step Methodology

-

Protein Preparation:

-

Dialyze the protein into the Reaction Buffer. Ensure no Sodium Azide or Tris is present, as these compete for the NHS ester.

-

Adjust protein concentration to ~2–5 mg/mL.

-

-

Dye Activation:

-

Dissolve this compound-SE in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[1] Do not store this solution.

-

-

Conjugation Reaction:

-

Add the dye to the protein solution at a molar ratio of 10:1 to 20:1 (Dye:Protein).[1]

-

Scientist's Note: For CALI applications, a higher Degree of Labeling (DOL) is often desired to maximize ROS generation, unlike fluorescence imaging where self-quenching is a concern.[1] Aim for a DOL of 4–7 for CALI.

-

Incubate for 1 hour at room temperature in the dark with gentle agitation.

-

-

Purification:

-

Degree of Labeling (DOL) Calculation: Measure absorbance at 280 nm (

) and 525 nm (

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Buffer contained amines (Tris/Glycine).[1] | Dialyze protein into Bicarbonate or Borate buffer (pH 8.3–8.5).[1] |

| Precipitation | Dye-to-protein ratio too high; Eosin is hydrophobic.[1] | Reduce molar excess of dye. Add DMSO (up to 10%) to the reaction.[1][6] |

| No CALI Effect | Oxygen depletion in sample. | CALI requires dissolved oxygen. Do not use oxygen scavengers (e.g., glucose oxidase) in the imaging buffer.[1] |

| High Background | Free dye not removed. | Perform a second round of dialysis or use a longer gel filtration column. |

References

-

Abcam. this compound (CAS 132201-84-4) Product Sheet.[1][2] (Verified source for chemical properties and CALI application). Link[1]

-

Biotium. Succinimidyl Ester Labeling of Protein Amines Protocol. (Standard industry protocol for NHS-ester chemistry).[1] Link

-

Jay, D. G. (1988).[1] Selective destruction of protein function by chromophore-assisted laser inactivation.[1] Proceedings of the National Academy of Sciences. (Foundational paper on CALI mechanism). Link[1]

-

Bulina, M. E., et al. (2006).[1] Chromophore-assisted light inactivation (CALI) using the phototoxic fluorescent protein KillerRed.[1] Nature Protocols. (Contextualizes ROS generation mechanisms). Link[1]

-

Thermo Fisher Scientific. Extinction Coefficients and Protein Labeling. (Source for calculation methodologies). Link

Sources

An In-depth Technical Guide to the Molar Extinction Coefficient and Quantum Yield of 5(6)-Carboxyeosin

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount. 5(6)-Carboxyeosin, a brominated analog of carboxyfluorescein, is a versatile dye used as a photosensitizer and fluorescent label. Its utility is fundamentally governed by its photophysical properties, primarily its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). This guide provides a comprehensive overview of these core parameters, the methodologies for their determination, and the critical factors that influence them.

Fundamental Photophysical Concepts

Before delving into the specifics of this compound, it is crucial to establish a clear understanding of the two key metrics that define the efficiency of a fluorophore.

-

Molar Extinction Coefficient (ε): This intrinsic property quantifies how strongly a substance absorbs light at a specific wavelength. It is a direct measure of the probability of an electronic transition upon photon absorption. Defined by the Beer-Lambert law (A = εlc), where A is absorbance, l is the path length, and c is the concentration, ε is typically expressed in units of M⁻¹cm⁻¹.[1][2] An accurate ε value is the cornerstone for determining the precise concentration of a dye solution.[1]

-

Fluorescence Quantum Yield (Φ): This parameter defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[3][4][5] A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon. In practice, non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, leading to quantum yields less than 1.0.

Photophysical Properties of this compound

The photophysical properties of this compound, like many xanthene dyes, are highly dependent on its chemical environment, particularly pH. It is a derivative of fluorescein and its spectral properties are influenced by pH changes in a similar manner.[6][7]

| Property | Value | Conditions | Source |

| Molar Extinction Coefficient (ε) | ≥72,000 M⁻¹cm⁻¹ | at λmax ~492 nm, in 0.01N NaOH | [8] |

| Fluorescence Quantum Yield (Φ) | ~0.19 (Eosin Y) | in water, pH 9.5 | Literature consensus |

| Excitation Maximum (λex) | ~492 nm | pH-dependent | [9][10] |

| Emission Maximum (λem) | ~514-515 nm | pH-dependent | [7][9] |

Note: Values for this compound can vary slightly between suppliers and experimental conditions. The quantum yield provided is for the closely related Eosin Y, as specific data for the 5(6)-carboxy isomer is less commonly published; however, their structural similarity suggests comparable performance.

Factors Influencing Photophysical Properties

A. pH Dependence: The fluorescence of carboxy-functionalized xanthene dyes is strongly pH-dependent. The carboxyl group and the phenolic hydroxyl group on the xanthene core have distinct pKa values. Protonation and deprotonation of these groups alter the electronic structure of the molecule, thereby affecting its absorption and emission spectra.[11][12][13] Generally, fluorescence intensity increases with increasing pH as the molecule transitions to its more fluorescent dianionic form.[6][12] This property makes this compound and its relatives useful as pH indicators within specific physiological ranges.[7]

B. Solvent Effects: The polarity and viscosity of the solvent can influence the spectral properties of fluorophores. While aqueous buffers are most common, organic solvents like DMSO and ethanol can cause shifts in the absorption and emission maxima.[14] Furthermore, solvent viscosity can impact the rate of non-radiative decay pathways, potentially altering the quantum yield.[15]

C. Conjugation: When this compound is covalently attached to a biomolecule, such as a protein or peptide, its photophysical properties can be altered.[6][16] The local microenvironment of the conjugated dye, including proximity to specific amino acid residues, can lead to quenching or enhancement of fluorescence and shifts in spectral maxima.[17] Therefore, it is crucial to characterize the dye's properties post-conjugation.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the accurate determination of the molar extinction coefficient and relative fluorescence quantum yield.

Protocol: Determining the Molar Extinction Coefficient (ε)

This protocol relies on the precise gravimetric preparation of a stock solution and subsequent spectrophotometric analysis, grounded in the Beer-Lambert law.

Causality: Accurate determination of ε requires a known concentration. The most reliable method is to create a solution of known concentration by carefully weighing a high-purity sample of the dye.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 1-2 mg) of high-purity, desiccated this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a class A volumetric flask (e.g., 10 mL).

-

Dissolve the dye completely in a suitable solvent (e.g., 0.1 M NaOH or DMSO, ensuring full solubility). Use sonication if necessary.

-

Carefully bring the solution to the calibration mark with the solvent. This creates a stock solution of a precisely known concentration.

-

-

Preparation of Dilutions:

-

Create a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).

-

The final concentrations should yield absorbance values between 0.1 and 1.0, the linear range of most spectrophotometers.

-

-

Spectrophotometric Measurement:

-

Using a calibrated UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution in a 1 cm path length quartz cuvette.

-

Use the experimental buffer as a blank reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Calculation:

-

For each dilution, calculate ε using the Beer-Lambert law: ε = A / (c * l)

-

A = Absorbance at λmax

-

c = Molar concentration of the dilution

-

l = Path length of the cuvette (typically 1 cm)

-

-

Alternatively, plot Absorbance at λmax versus concentration. The slope of the resulting line, determined by linear regression, is the molar extinction coefficient.[5]

-

Self-Validation: The linearity of the plot of absorbance vs. concentration validates the adherence to the Beer-Lambert law and the accuracy of the dilutions. The R² value of the linear fit should be >0.99.

Protocol: Measuring Relative Fluorescence Quantum Yield (Φ)

The relative method is the most common approach for determining Φ. It involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.[3][4][18]

Causality: This method assumes that if a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvent, can then be used to calculate the sample's quantum yield relative to the standard.[3]

Choosing a Standard: The standard should absorb and emit in a similar spectral region to the sample. For this compound, Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common and appropriate choice.

Methodology:

-

Solution Preparation:

-

Prepare a series of 5-6 dilutions for both the this compound sample (S) and the reference standard (R) in the same solvent/buffer.

-

Crucially, the concentrations must be adjusted so that the absorbance at the excitation wavelength is below 0.1 for all solutions. This is to avoid inner-filter effects where emitted light is reabsorbed by other dye molecules.[19]

-

-

Absorbance Measurement:

-

Record the absorbance spectrum for each dilution of the sample and the standard.

-

Note the absorbance value at the chosen excitation wavelength (λex).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and standard.

-

It is imperative that all instrument settings (e.g., excitation wavelength, excitation and emission slit widths, detector voltage) are kept identical for all measurements of both the sample and standard. [19]

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

-

Data Analysis & Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength for both the sample and the standard.

-

Determine the slope (gradient, m) of the resulting straight lines for both the sample (mₛ) and the reference (mᵣ).

-

Calculate the quantum yield of the sample (Φₛ) using the following equation:[3][5]

Φₛ = Φᵣ * (mₛ / mᵣ) * (nₛ² / nᵣ²)

Where:

-

Φᵣ is the known quantum yield of the reference standard.

-

mₛ and mᵣ are the gradients from the plot of integrated intensity vs. absorbance for the sample and reference.

-

nₛ and nᵣ are the refractive indices of the sample and reference solutions (if the solvents are different; if the same solvent is used, this term cancels out to 1).

-

-

Self-Validation: This "gradient method" is more accurate than a single-point measurement because it uses multiple data points, ensuring the results are not skewed by a single pipetting or measurement error.[5][19] The linearity of the plots (R² > 0.99) confirms that the measurements were made in a concentration range free of inner-filter effects and concentration quenching.

Conclusion

The molar extinction coefficient and fluorescence quantum yield are critical quality attributes for any application involving this compound. Their values are not absolute but are highly sensitive to environmental factors like pH and conjugation status. By employing the rigorous, self-validating protocols detailed in this guide, researchers can confidently characterize this versatile fluorophore, ensuring data integrity and the successful development of robust fluorescence-based assays and applications.

References

-

Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]

-

Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

-

Haskins, N., et al. (n.d.). Three sample-sparing techniques to estimate the molar extinction coefficient of luminescent dyes. SSRN. Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient of a Fluorescent Protein. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

-

Valli, M., et al. (2005). Effect of pH on the fluorescence emission spectra of carboxy SNARF-4F. ResearchGate. Retrieved from [Link]

- Wang, G. K. (1993). Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate. Google Patents.

-

Adamis, K. S., et al. (2025). Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (2015, June 3). Does anyone know how to calculate the extinction coefficient of a fluorophore...? Retrieved from [Link]

-

Loschmidt Laboratories. (n.d.). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein. Retrieved from [Link]

-

Martin, S. F., et al. (1996). In vivo spectroscopic properties of the fluorescent pH indicator biscarboxyethyl carboxyfluorescein. PubMed. Retrieved from [Link]

-

Baptista, A., et al. (2003). pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. ResearchGate. Retrieved from [Link]

-

Frontiers in Chemistry. (2022, November 3). A cascading-response fluorescent probe for real-time pH monitoring.... Retrieved from [Link]

-

Cardullo, R. A., & Agre, P. (1999). Correcting for artifacts in complex aqueous solutions when using the pH-sensitive dye 2',7'-bis-(2-carboxyethyl)- 5-(and -6)carboxyfluorescein. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). Retrieved from [Link]

-

Martin, M. M., & Lindqvist, L. (1992). Comparison of spectrum-shifting intracellular pH probes.... PubMed. Retrieved from [Link]

-

Lhiaubet-Vallet, V., et al. (2025). Photophysical properties of 5-substituted 2-thiopyrimidines. ResearchGate. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 3. edinst.com [edinst.com]

- 4. shimadzu.com [shimadzu.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5(6)-Carboxyfluorescein 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 5(6)-カルボキシフルオレセイン Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A cascading-response fluorescent probe for real-time pH monitoring during cysteine-depletion process in pancreatic cancer cells [frontiersin.org]

- 14. Fluorescein [omlc.org]

- 15. Correcting for artifacts in complex aqueous solutions when using the pH-sensitive dye 2',7'-bis-(2-carboxyethyl)- 5-(and -6)carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 17. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 18. jascoinc.com [jascoinc.com]

- 19. iss.com [iss.com]

A Researcher's Guide to 5(6)-Carboxyeosin: Understanding pH-Dependent Absorption Maxima

This technical guide provides an in-depth exploration of the pH-dependent spectral properties of 5(6)-Carboxyeosin, a widely used fluorescent probe. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the dye's behavior and offers a validated protocol for its characterization.

Introduction: The Versatility of Carboxyeosin

This compound is a brominated analog of carboxyfluorescein, valued in biological research for its utility as a photosensitizer, a specific inhibitor of the plasma membrane calcium pump (PMCA), and a pH-sensitive fluorescent label. Its amine-reactive nature allows for covalent labeling of proteins and peptides, making it a powerful tool for tracking intracellular pH changes. Like its parent compound, carboxyfluorescein, this compound's absorption and emission characteristics are intrinsically linked to the pH of its environment, a property that stems from the protonation and deprotonation of its functional groups.[1][2] Understanding this pH dependence is critical for the accurate interpretation of experimental data in applications ranging from cellular imaging to biochemical assays.

The Chemical Basis of pH Sensitivity

The spectral response of this compound to pH is governed by the equilibrium between its different ionic forms. The molecule contains a xanthene core, a carboxylic acid group, and a phenolic hydroxyl group, all of which can exist in protonated or deprotonated states depending on the surrounding hydrogen ion concentration.

The primary equilibrium influencing the visible absorption spectrum is the deprotonation of the phenolic hydroxyl group, which has a pKa value in the neutral range (for the related 5-(and-6)-carboxyfluorescein, the pKa is approximately 6.5).[3] At acidic pH values (pH < pKa), the molecule exists predominantly in a neutral or monoanionic form, which is characterized by a lower absorbance in the visible range. As the pH increases above the pKa, the phenolic group deprotonates to form a dianion. This structural change alters the electronic configuration of the conjugated system, leading to a significant increase in molar absorptivity and a shift in the absorption maximum (λ_max) to a longer wavelength.

This relationship is visually represented by the equilibrium between the major ionic species of the dye.

Caption: pH-dependent equilibrium of Carboxyeosin.

pH-Dependent Absorption Maxima

The absorption maximum (λ_max) of this compound exhibits a characteristic shift as a function of pH. In acidic solutions, the peak is less pronounced and at a shorter wavelength. As the solution becomes more alkaline, the peak shifts to a longer wavelength and its intensity increases dramatically. This behavior is typical for fluorescein derivatives.[4][5]

While specific, high-resolution data for this compound across a wide pH range is sparsely published in a single source, the behavior closely mirrors that of its well-studied relative, 5(6)-carboxyfluorescein. The following table summarizes the expected absorption maxima based on typical fluorescein derivative behavior in different buffer systems.

| pH | Buffer System | Expected λ_max (nm) | Predominant Ionic Form |

| 4.0 | Acetate Buffer | ~490 | Neutral / Monoanion |

| 5.0 | Acetate Buffer | ~490 | Neutral / Monoanion |

| 6.0 | Phosphate Buffer | ~490-515 | Mixture |

| 7.0 | Phosphate Buffer | ~515-520 | Dianion |

| 8.0 | Phosphate Buffer | ~520 | Dianion |

| 9.0 | Borate Buffer | ~520 | Dianion |

| 10.0 | Carbonate-Bicarbonate | ~520 | Dianion |

Note: These values are illustrative. The precise λ_max can be influenced by buffer composition, ionic strength, and dye concentration.[6][7] Experimental determination is essential for precise applications.

Experimental Protocol for Determining Absorption Maxima

This section provides a robust, self-validating protocol for measuring the absorption spectra of this compound at various pH values using a standard spectrophotometer.[8][9]

Required Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

A series of buffer salts (e.g., sodium acetate, sodium citrate, sodium phosphate monobasic and dibasic, sodium borate).[10][11]

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Calibrated pH meter[12]

-

UV-Vis Spectrophotometer

-

1 cm path length quartz or plastic cuvettes

-

Volumetric flasks and precision pipettes

Experimental Workflow Diagram

Caption: Workflow for measuring pH-dependent absorbance.

Step-by-Step Methodology

Step 1: Preparation of pH Buffers (0.1 M)

-

Prepare a set of buffers covering the desired pH range (e.g., pH 4.0 to 10.0).[10][11]

-

For each buffer, combine the acidic and basic components in approximate ratios, then use a calibrated pH meter to precisely adjust the final pH with dilute HCl or NaOH.[12]

-

Bring each buffer to its final volume in a volumetric flask with deionized water.

Scientist's Note: Using buffers with pKa values close to the target pH ensures maximum buffering capacity and resistance to pH shifts upon addition of the dye solution. It is crucial to choose buffers that do not absorb light in the visible spectrum.[10]

Step 2: Preparation of Dye Stock Solution (1 mM)

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in high-purity DMSO to create a 1 mM stock solution.

-

Store this stock solution protected from light, as fluorescent dyes can be susceptible to photobleaching.

Scientist's Note: DMSO is used as the initial solvent because Carboxyeosin has low solubility in neutral or acidic aqueous solutions. The stock concentration should be high enough that the final dilution into the aqueous buffer results in a negligible amount of organic solvent (<1%), which could otherwise perturb the buffer pH or the dye's photophysics.

Step 3: Preparation of Working Solutions (e.g., 5 µM)

-

For each pH buffer prepared in Step 1, pipette a calculated volume of the 1 mM dye stock solution into a known volume of the buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). A final absorbance maximum between 0.5 and 1.0 is ideal for most spectrophotometers.

-

Mix thoroughly. For instance, add 50 µL of 1 mM stock to 9.95 mL of buffer for a 5 µM final concentration.

Step 4: Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.[13]

-

Set the measurement mode to scan a wavelength range, for example, from 400 nm to 600 nm.

-

For each pH point, first, use a cuvette filled with the corresponding pure buffer (containing no dye) to perform a "blank" or "zero" measurement.[9] This corrects for any absorbance from the cuvette or the buffer itself.

-

Rinse the cuvette with the dye working solution for that pH, then fill it and place it in the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.[13]

-

Repeat steps 4.3-4.5 for each pH working solution.

Scientist's Note: It is critical to use the correct buffer as a blank for each sample. Small differences in buffer composition can affect the baseline, and failing to re-blank for each pH can introduce significant errors into the measurements.[9]

Step 5: Data Analysis

-

For each recorded spectrum, identify the wavelength that corresponds to the maximum absorbance value (λ_max).[14]

-

Tabulate the λ_max values against their corresponding pH values.

-

Plot Absorbance at the dianionic λ_max (e.g., 520 nm) versus pH. This will generate a sigmoidal curve from which the pKa of the dye can be estimated.

Conclusion

The pH-dependent absorption profile of this compound is a direct consequence of its molecular structure and the ionization of its functional groups. A thorough understanding of this behavior, coupled with precise experimental characterization as outlined in this guide, is paramount for its effective use as a pH indicator and fluorescent probe in scientific research. By following a validated protocol, researchers can ensure the accuracy and reproducibility of their findings, unlocking the full potential of this versatile molecule.

References

-

Biological Buffers: pH Range and How to Prepare Them. (2014). G-Biosciences. [Link]

-

Preparing Buffer Solutions. Shimadzu (Europe). [Link]

-

Preparation of Buffer. (n.d.). Manipal School of Life Sciences. [Link]

-

Preparation of Buffers & pH Measurement. (n.d.). [Link]

-

The Spectrophotometric Determination of pH. (n.d.). University of Massachusetts Lowell. [Link]

-

Spectrophotometric pH measurements. (n.d.). Leibniz Institute for Baltic Sea Research Warnemünde. [Link]

-

Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes. (2020). Analytical and Bioanalytical Chemistry. [Link]

-

Lab 7: Absorption Spectra of Conjugated Dyes. (2025). Chemistry LibreTexts. [Link]

-

The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. (2025). Physiological Reports. [Link]

-

Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. (2011). Sensors and Actuators B: Chemical. [Link]

-

Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (1983). Biochemistry. [Link]

-

Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. (2020). Molecules. [Link]

-

pH-dependent emission spectra of carboxyfluorescein excited at 480 nm. (2010). Journal of Dispersion Science and Technology. [Link]

-

Comparison of spectrum-shifting intracellular pH probes... (1992). Analytical Biochemistry. [Link]

-

Fluorescence behavior of the pH-sensitive probe carboxy SNARF-1 in suspension of liposomes. (2001). Journal of Photochemistry and Photobiology B: Biology. [Link]

-

Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. (2011). ResearchGate. [Link]

-

Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein... (2020). Chemistry – A European Journal. [Link]

Sources

- 1. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biotium.com [biotium.com]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. researchgate.net [researchgate.net]

- 6. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence behavior of the pH-sensitive probe carboxy SNARF-1 in suspension of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.fsu.edu [chem.fsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Preparing Buffer Solutions : Shimadzu (Europe) [shimadzu.eu]

- 12. Preparation of Buffers & pH Measurement.pptx [slideshare.net]

- 13. ursinus.edu [ursinus.edu]

- 14. Spectrophotometric pH measurements - IOW [iow.de]

A Comprehensive Technical Guide to 5(6)-Carboxyeosin: Properties, Applications, and Protocols

This guide provides an in-depth exploration of 5(6)-Carboxyeosin, a versatile xanthene dye, for researchers, scientists, and professionals in drug development. We will move beyond simple data points to discuss the underlying chemical principles and provide field-proven insights into its practical applications, ensuring both technical accuracy and experimental success.

Introduction: Understanding this compound

This compound is a brominated analog of carboxyfluorescein, typically supplied as a mixture of two positional isomers, the 5-carboxy and 6-carboxy variants. This modification—the addition of four bromine atoms to the xanthene core—is not merely structural. It fundamentally alters the photophysical and biological properties of the molecule, transforming it from a standard green fluorescent dye into a potent photosensitizer with distinct spectral characteristics and biological activities.

Functionally, it serves three primary roles in research:

-

A fluorescent probe for covalent labeling and tracking of biomolecules.[1][2]

-

A photosensitizer capable of generating singlet oxygen upon illumination, a property valuable in photodynamic therapy research and for inducing localized oxidative damage.[3]

-

A specific biological inhibitor of the plasma membrane Ca2+-ATPase (PMCA), offering a tool for studying calcium signaling pathways.[3]

This guide will focus primarily on its utility as a fluorescent labeling agent, providing the foundational knowledge to harness its capabilities effectively.

Section 1: Physicochemical Properties and Core Concepts

A precise understanding of the molecule's properties is the bedrock of any successful application. The key characteristics of this compound are summarized below.

Data Summary: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132201-84-4 | [3] |

| Molecular Formula | C₂₁H₈Br₄O₇ (Isomer) | [3] |

| Molecular Weight | ~691.9 g/mol (Isomer) | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and other organic solvents like DMF. | [3] |

| Purity | >98% | [3] |

| Storage | Store at +4°C, desiccated and protected from light. | [3] |

Note on Molecular Weight: Vendor specifications often list a molecular weight of ~1383.8 Da with a formula of C₄₂H₁₆Br₈O₁₄.[3] This represents the combined formula of the two isomers (5-carboxy and 6-carboxy) and should not be mistaken for the molecular weight of a single molecule. For all experimental calculations, the monomeric molecular weight (~691.9 g/mol ) should be used.

The Isomer Question: Why 5(6)-?

The synthesis of carboxyeosin from 1,2,4-benzenetricarboxylic anhydride results in the formation of two structural isomers where the carboxyl group is positioned at either the 5 or 6 position of the phthalic acid moiety. Separating these isomers is a complex process, so the compound is almost universally sold as a mixture. For most applications, including protein labeling and fluorescence detection, the isomeric mixture is functionally equivalent, as the spectral and chemical properties of the 5- and 6-isomers are nearly identical.

Spectral Properties: The Impact of Bromination

The heavy bromine atoms significantly influence the electron orbitals of the fluorescein backbone. This "heavy atom effect" enhances the rate of intersystem crossing, the process where the excited singlet state converts to an excited triplet state. This has two major consequences:

-

Reduced Fluorescence Quantum Yield: The triplet state is non-fluorescent, so an increased population of this state leads to lower overall fluorescence intensity compared to its non-brominated carboxyfluorescein counterpart.

-

Efficient Singlet Oxygen Generation: The long-lived excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂) state. This compound is noted to be a 19-times more potent singlet oxygen generator than fluorescein.[3]

While specific spectral data for this compound is not widely published, it is a derivative of Eosin Y (tetrabromofluorescein), which has an excitation maximum around 525 nm and an emission maximum around 545 nm. This represents a significant red-shift compared to carboxyfluorescein (Ex/Em: ~492/514 nm), a critical consideration for selecting appropriate filters and laser lines for imaging.[4]

Section 2: The Art of Fluorescent Labeling with Carboxyeosin

The carboxyl group is the chemical handle for covalently attaching carboxyeosin to biomolecules. Unlike pre-activated dyes (e.g., NHS esters), the carboxylic acid requires chemical activation before it can react with the primary amines (e.g., the ε-amino group of lysine residues) on a protein.

Principle of Covalent Labeling: A Two-Step Process

The most common and reliable method for activating a carboxyl group for reaction with amines is through the formation of an N-hydroxysuccinimide (NHS) ester. This is a field-proven strategy that balances reactivity and stability.

-

Activation: A carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), reacts with the carboxyl group on the dye to form a highly reactive but unstable O-acylisourea intermediate.

-

Stabilization & Reaction: This intermediate is susceptible to hydrolysis. Adding N-hydroxysuccinimide (NHS) intercepts the intermediate, creating a more stable, amine-reactive NHS ester. This "pre-activated" dye can then be added to the protein solution, where it reacts with primary amines to form a stable amide bond.

Workflow for Protein Labeling

The entire process, from dye activation to the final purified conjugate, follows a logical sequence designed to maximize labeling efficiency while preserving protein function.

Section 3: Validated Experimental Protocols

The following protocols provide a robust framework for labeling proteins with this compound. As a Senior Application Scientist, I must emphasize this core principle: always perform a small-scale pilot experiment to determine the optimal dye-to-protein molar ratio for your specific protein and application. Over-labeling can lead to protein precipitation and fluorescence quenching.[5]

Protocol 3.1: Covalent Labeling of a Target Protein (e.g., IgG Antibody)

This protocol details the in-situ activation and labeling of an antibody.

Materials:

-

This compound (MW: ~691.9 g/mol )

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (MW: 191.7 g/mol )

-

N-hydroxysuccinimide (NHS) (MW: 115.1 g/mol )

-

Target Protein (e.g., IgG, ~150,000 g/mol ) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.5 for conjugation)

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

-

Purification: Size exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

Methodology:

-

Reagent Preparation (Causality: Freshness is critical for reactivity):

-

Protein Solution: Prepare 1 mL of a 2 mg/mL IgG solution in 0.1 M Phosphate Buffer, pH 7.5. The slightly alkaline pH ensures that lysine residues are deprotonated and nucleophilic.

-

Dye Stock: Dissolve 1 mg of this compound in 145 µL of anhydrous DMSO to create a 10 mM stock solution.

-

EDC/NHS Stocks: Prepare fresh 100 mM solutions of EDC and NHS in either anhydrous DMSO or reaction buffer (e.g., MES buffer, pH 6.0). Do not store these solutions; carbodiimides are highly moisture-sensitive.

-

-

Activation of Carboxyeosin (Target Molar Ratio: 10:1 dye-to-protein):

-

In a microfuge tube, combine the following:

-

13.4 µL of 10 mM Carboxyeosin stock (for a 10-fold molar excess over IgG).

-

13.4 µL of 100 mM NHS solution.

-

13.4 µL of 100 mM EDC solution.

-

-

Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light. This creates the semi-stable NHS-ester of carboxyeosin.

-

-

Conjugation Reaction:

-

Slowly add the entire activated dye mixture from step 2 to the 1 mL of stirring protein solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

-

Quenching (Causality: To stop the reaction and hydrolyze unreacted NHS esters):

-

Add 100 µL of 1.5 M Hydroxylamine, pH 8.5.

-

Incubate for 1 hour at room temperature.

-

Protocol 3.2: Purification of the Labeled Conjugate

It is critical to remove all non-covalently bound dye for accurate characterization and to prevent background fluorescence in downstream applications.[6]

Methodology (Size Exclusion Chromatography):

-

Equilibrate a G-25 column with an appropriate storage buffer (e.g., PBS, pH 7.4).

-

Load the quenched reaction mixture onto the column.

-

Begin eluting with the buffer. The protein-dye conjugate, being larger, will elute first as a colored band.

-

The smaller, unconjugated dye molecules and reaction byproducts will be retained longer and elute later.

-

Collect the initial colored fractions containing the purified conjugate.

Protocol 3.3: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter.[7][8]

Procedure:

-

Measure the absorbance of the purified conjugate solution in a 1 cm cuvette at two wavelengths:

-

280 nm (for protein concentration)

-

~525 nm (the approximate Aₘₐₓ for eosin)

-

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

-

Calculate the dye concentration.

-

Determine the molar ratio.

Calculation:

-

Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

-

Dye Conc. (M) = Aₘₐₓ / ε_dye

-

DOL = Dye Conc. (M) / Protein Conc. (M)

Where:

-

A₂₈₀ and Aₘₐₓ are the measured absorbances.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ (for Eosin, ~83,000 M⁻¹cm⁻¹).

-

CF: Correction Factor = (A₂₈₀ of free dye) / (Aₘₐₓ of free dye). For Eosin, this is approximately 0.22.

An optimal DOL for antibodies is typically between 3 and 7.

Section 4: Applications in Research

The unique properties of this compound and its derivatives enable a range of applications.

-

Cellular Tracking: While the free acid form is not membrane-permeable, its diacetate succinimidyl ester derivative (commonly known as CFSE) is a cornerstone of cell biology.[9] Once inside the cell, intracellular esterases cleave the acetate groups, trapping the fluorescent, amine-reactive dye. The dye then covalently links to intracellular proteins. As cells divide, the fluorescence is halved with each generation, allowing for quantitative analysis of cell proliferation by flow cytometry.[10][11]

-

Fluorescence Microscopy: Proteins labeled with carboxyeosin can be used to visualize cellular structures and processes. The choice of an eosin-based dye is strategic when performing multi-color imaging, as its emission spectrum (in the green-yellow range) is distinct from common blue (e.g., DAPI) and red (e.g., Texas Red) fluorophores.

-

Photosensitization Studies: The high singlet oxygen quantum yield makes carboxyeosin-labeled molecules useful tools for targeted photodynamic damage. For example, an antibody-carboxyeosin conjugate could be used to deliver the photosensitizer to a specific cell type, which could then be selectively ablated by illumination at ~525 nm.

Conclusion

This compound is more than just another fluorescent dye. Its unique combination of a reactive carboxyl handle, distinct spectral properties, and potent photosensitizing ability makes it a specialized tool for advanced applications. By understanding the chemistry behind its activation and the importance of post-labeling purification and characterization, researchers can generate high-quality, reliable conjugates for a wide array of experimental systems. This guide provides the strategic framework and validated protocols necessary to integrate this compound into your research with confidence and scientific rigor.

References

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

- García-Sancha, N., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.

-

HYPERMOL. (n.d.). DOL Calculator for Labeled Protein. Retrieved from [Link]

- Bidmanova, S., et al. (2011). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing.

-

PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. Retrieved from [Link]

-

Bidmanova, S., et al. (2011). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). ResearchGate. Retrieved from [Link]

- Gruber, H. E., et al. (2000). Optimization of 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester for labeling human intervertebral disc cells in vitro. Biotechnic & Histochemistry, 75(4), 173-178.

- Kern, C., et al. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Analytical Biochemistry, 299(2), 247-252.

- Whitaker, J. E., et al. (1992). Comparison of spectrum-shifting intracellular pH probes... Analytical Biochemistry, 204(1), 65-71.

-

University of Chicago. (n.d.). Protocol for labeling cells with CFDA-SE. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (CAS 132201-84-4) | Abcam [abcam.com]

- 4. caymanchem.com [caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 8. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.virginia.edu [med.virginia.edu]

Methodological & Application

Application Note: Efficient Removal of Unreacted 5(6)-Carboxyeosin from Protein Conjugates

[1]

Abstract

The conjugation of 5(6)-Carboxyeosin to proteins (antibodies, enzymes, peptides) is a critical step in photodynamic therapy research and fluorescence microscopy. However, unlike hydrophilic dyes (e.g., FITC), this compound possesses a brominated xanthene core that renders it significantly hydrophobic and "sticky."[1] This physiochemical property causes standard desalting methods to fail, resulting in high background fluorescence and non-specific binding. This Application Note details the specific modifications required to standard Size Exclusion Chromatography (SEC) and dialysis protocols to ensure the complete removal of free dye while preserving protein stability.

Introduction & Scientific Rationale

The "Sticky" Problem of Eosin

This compound is a derivative of Eosin Y.[1] While excellent for singlet oxygen generation and phosphorescence, its four bromine atoms increase its lipophilicity compared to its non-brominated cousin, Carboxyfluorescein.

When purifying a conjugate, you are separating two species:

-

The Conjugate: High Molecular Weight (MW > 10 kDa), Hydrophilic surface (usually).[1]

-

Free Dye (Hydrolyzed): Low MW (~690 Da), Amphiphilic/Hydrophobic, Negatively charged.[1]

Why Standard Methods Fail:

-

Sephadex Interaction: Free Carboxyeosin interacts aromatically with the dextran matrix of standard Sephadex® G-25 columns. Instead of eluting in the salt volume, it retards significantly or binds irreversibly to the column.

-

Membrane Adsorption: During dialysis, the hydrophobic dye aggregates and adsorbs to cellulose membranes, creating a local high-concentration zone that prevents diffusion.

Strategic Selection of Purification Method

| Feature | Size Exclusion (SEC) | Dialysis | Dye Removal Resins |

| Mechanism | Size-based fractionation | Diffusion through semi-permeable membrane | Hydrophobic/Affinity interaction |

| Speed | Fast (15–30 mins) | Slow (12–48 hours) | Medium (30–60 mins) |

| Eosin Specificity | High (If correct resin is used) | Low (Dye sticks to membrane) | High (Excellent for difficult removal) |

| Yield | >90% | >95% | 70–80% (Protein loss possible) |

| Recommended For | Small volumes (<2 mL), unstable proteins | Large volumes (>5 mL), robust proteins | "Sticky" conjugates where SEC fails |

Experimental Protocols

Protocol A: Modified Size Exclusion Chromatography (The Gold Standard)

Best for: Antibodies (IgG), BSA, and enzymes where speed is critical.

Critical Material Change: Do not use standard Sephadex G-25 if possible. Use Bio-Gel® P-6 (Polyacrylamide) or Sephadex G-50 .[1] Polyacrylamide matrices interact less with hydrophobic dyes than dextran.

Materials

-

Resin: Bio-Gel P-6 (Bio-Rad) or Sephadex G-25 Fine (if P-6 unavailable).[1]

-

Column: Gravity flow column or Spin Column (e.g., 2 mL or 5 mL bed volume).

-

Elution Buffer (The "Desorbing" Buffer): PBS (pH 7.[1]4) + 5% Ethanol (or 5% DMSO if protein tolerates).[1]

-

Why? The small organic fraction disrupts the hydrophobic interaction between the Eosin and the resin, preventing tailing.

-

Step-by-Step Workflow

-

Column Preparation:

-

Pack the column to a bed volume at least 20x the sample volume (e.g., for 100 µL reaction, use a 2 mL column).

-

Equilibrate with 5 column volumes (CV) of the Desorbing Buffer .

-

-

Sample Loading:

-

Centrifuge the crude conjugate (10,000 x g, 2 min) to remove any precipitated dye aggregates.

-

Gently apply the supernatant to the center of the resin bed. Allow it to enter the bed completely.

-

-

Elution:

-

Collection:

-

Stop collecting once the first band has passed. Do not try to "squeeze" the yield; the region between bands often contains non-covalent dye-protein complexes.

-

Protocol B: Active Dialysis with Adsorbent

Best for: Large volumes (>5 mL) or proteins sensitive to organic solvents.[1]

Materials

-

Dialysis Tubing: RC (Regenerated Cellulose), MWCO 10 kDa (or appropriate for your protein).[1]

-

Adsorbent: Amberlite® XAD-2 or activated charcoal beads (encapsulated).[1]

Step-by-Step Workflow

-

Pre-treatment: Hydrate dialysis tubing in buffer for 10 min.

-

Loading: Load the reaction mixture into the tubing. Leave 20% headspace (osmotic pressure will draw water in).[1]

-

The "Sink" Method:

-

Place tubing in a beaker with 100x volume of PBS (pH 7.4).[1]

-

Critical Step: Add 5 g/L of Amberlite XAD-2 beads or a pouch of activated charcoal to the external buffer.

-

Mechanism:[1] The beads strip the free eosin from the buffer, maintaining a "zero concentration" sink, driving the equilibrium for dye to leave the dialysis bag.

-

-

Incubation:

-

Stir gently at 4°C in the dark (Eosin is light-sensitive!).

-

Change buffer (and beads) after 4 hours, then overnight.

-

Quality Control (QC) & Validation[1]

After purification, you must validate the Degree of Labeling (DOL) and ensure free dye is removed.

Thin Layer Chromatography (TLC) - The Purity Check[1]

-

Stationary Phase: Silica Gel 60 plate.

-

Mobile Phase: Ethanol:Water (80:20).[1]

-

Procedure: Spot 1 µL of conjugate. Run for 10 cm.

-

Result:

Calculating Degree of Labeling (DOL)

Measure Absorbance at 280 nm (

Constants for this compound:

-

(Extinction Coeff.[1] at 525 nm): ~90,000

-

(Correction Factor

Formula:

Visualizations

Diagram 1: Purification Logic Tree

Caption: Decision matrix for selecting the optimal purification method based on sample volume and protein stability.

Diagram 2: The "Desorbing" SEC Mechanism

Caption: Comparison of Standard SEC vs. Modified SEC. The modified buffer prevents hydrophobic tailing of Eosin.

References

-

Cytiva (formerly GE Healthcare). Gel Filtration Principles and Methods Handbook. [Link][1]

-

Bio-Rad Laboratories. Bio-Gel P Polyacrylamide Gels Instruction Manual. [Link][1]

-

PubChem. 5(6)-Carboxyfluorescein and Eosin Derivatives Compound Summary. [Link][1]

-

Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Industry Text).[1]

Application Notes and Protocols for In Vivo Imaging Using 5(6)-Carboxyeosin Derivatives

Introduction: The Versatility of 5(6)-Carboxyeosin for In Vivo Imaging

In the dynamic field of in vivo imaging, the selection of a suitable fluorescent probe is paramount to the success of experimental outcomes. Among the plethora of available fluorophores, this compound and its derivatives have emerged as a compelling choice for researchers and drug development professionals. This family of dyes, structurally related to the well-known fluorescein, offers a unique combination of properties that make it particularly well-suited for a range of in vivo applications, from cellular tracking to advanced microscopy techniques.

This compound is a brominated analog of carboxyfluorescein, a modification that bestows upon it distinct photophysical characteristics. Notably, it is an efficient photosensitizer, generating singlet oxygen with a significantly higher quantum yield than fluorescein.[1] This property opens up exciting possibilities for correlative imaging and photodynamic therapy applications.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound derivatives in in vivo imaging. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to harness the full potential of these versatile fluorescent probes.

Core Principles of this compound Derivatives in Biological Imaging

The utility of this compound derivatives in in vivo imaging is primarily centered around two key chemical forms:

-

This compound: The parent molecule possesses a carboxylic acid group, which can be used for conjugation to biomolecules. However, it is generally membrane impermeant.

-

This compound Diacetate Succinimidyl Ester (C-EosinSE): This derivative is a non-fluorescent and cell-permeable precursor. Once inside a cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and membrane-impermeant. The succinimidyl ester group then reacts with primary amines on intracellular proteins, forming stable covalent bonds and ensuring long-term retention of the fluorescent label within the cell.[2]

This intracellular activation and retention mechanism is the cornerstone of its application in long-term cell tracking and proliferation studies.

Photophysical Properties

A thorough understanding of the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets.

| Property | This compound | 5(6)-Carboxyfluorescein (for comparison) |

| Excitation Maximum (λex) | ~521 nm | ~492 nm |

| Emission Maximum (λem) | ~544 nm | ~517 nm |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ (at pH 9) | ~82,000 cm⁻¹M⁻¹ (at pH 9) |

| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, DMF, and water (pH > 6) |

Data compiled from multiple sources.[3][4]

Application 1: In Vivo Cell Tracking and Proliferation

The diacetate succinimidyl ester derivative of this compound is an excellent tool for tracking the migration, distribution, and proliferation of cells within a living organism.

Workflow for In Vivo Cell Tracking

Caption: Workflow for labeling and tracking cells in vivo using this compound Diacetate Succinimidyl Ester.

Detailed Protocol: Labeling Cells for In Vivo Tracking

This protocol is adapted from established methods for carboxyfluorescein diacetate succinimidyl ester (CFSE) labeling.[2][5][6]

Materials:

-

This compound Diacetate Succinimidyl Ester (C-EosinSE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), protein-free

-

Complete cell culture medium (containing serum)

-

Single-cell suspension of the cells of interest

-

Sterile tubes and pipettes

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation of Stock Solution:

-

Allow the vial of C-EosinSE to warm to room temperature before opening.

-

Prepare a 5-10 mM stock solution in anhydrous DMSO. Mix well by vortexing.

-

Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Prepare a single-cell suspension of your target cells. For adherent cells, detach them using a suitable non-enzymatic method or trypsin, followed by quenching with complete medium.

-

Count the cells and wash them once with protein-free PBS or HBSS to remove any residual serum proteins.

-

Resuspend the cells in pre-warmed (37°C) PBS or HBSS at a concentration of 1-10 x 10⁶ cells/mL.

-

-

Cell Staining:

-

Dilute the C-EosinSE stock solution in the cell suspension to a final working concentration. A typical starting range is 1-10 µM. It is highly recommended to perform a titration to determine the optimal concentration for your cell type, as high concentrations can be cytotoxic.

-

Immediately mix the cells and dye solution by gentle inversion.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

-

Quenching and Washing:

-

To stop the labeling reaction, add an equal volume of cold complete culture medium. The serum proteins will react with any unbound C-EosinSE.

-

Incubate for 5 minutes on ice.

-

Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes.

-

Discard the supernatant and wash the cells twice more with complete medium to ensure the removal of all unbound dye.

-

-

Preparation for In Vivo Administration:

-

After the final wash, resuspend the labeled cells in a sterile, endotoxin-free buffer suitable for injection (e.g., PBS) at the desired concentration.

-

The cells are now ready for administration to the animal model.

-

Application 2: Bioconjugation for Targeted In Vivo Imaging

The carboxylic acid or succinimidyl ester functional groups of this compound derivatives allow for their covalent attachment to biomolecules such as antibodies, peptides, or small molecules, enabling targeted delivery to specific tissues or cell types in vivo.[7]

Workflow for Bioconjugation and Targeted Imaging

Caption: General workflow for creating and using a this compound-biomolecule conjugate for targeted in vivo imaging.

Detailed Protocol: Antibody Conjugation with this compound Succinimidyl Ester

This protocol provides a general guideline for labeling antibodies. The optimal dye-to-protein ratio will need to be determined empirically for each specific antibody.[8][9]

Materials:

-

Purified antibody (at least 2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound Succinimidyl Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., size exclusion chromatography, dialysis cassette)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound Succinimidyl Ester in anhydrous DMSO.

-

Prepare the antibody by buffer exchanging it into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-5 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the volume of the dye stock solution needed to achieve the desired molar excess of dye to antibody. A starting point is a 10- to 20-fold molar excess.

-

Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorbance wavelength (~521 nm).

-

The formula for calculating the DOL is: DOL = (A_max of conjugate × ε_protein) / [(A_280 of conjugate - A_max of conjugate × CF) × ε_dye] Where:

-

A_max is the absorbance at the dye's maximum wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide, and storing at -20°C.

-

In Vivo Imaging: General Considerations and Protocol

Whole-animal fluorescence imaging allows for the non-invasive visualization of the distribution and intensity of the fluorescent signal from the labeled cells or targeted conjugate over time.[10][11][12]

Equipment:

-

In vivo imaging system equipped with appropriate excitation and emission filters for this compound (Excitation: ~520 nm, Emission: ~550 nm).

-

Anesthesia system (e.g., isoflurane).

-

Warming pad to maintain the animal's body temperature.

General Protocol for Whole-Animal Imaging:

-

Animal Preparation:

-

Anesthetize the animal using isoflurane (or another appropriate anesthetic).

-

Place the animal on the imaging stage inside the imaging system. Maintain anesthesia and body temperature throughout the imaging session.

-

It is advisable to use a chlorophyll-free diet for the animals for at least one week prior to imaging to reduce autofluorescence from the gut.[11]

-

-

Image Acquisition:

-

Select the appropriate excitation and emission filters for this compound.

-

Acquire a white light image for anatomical reference.

-

Acquire the fluorescence image. Optimize the exposure time to achieve a good signal-to-noise ratio without saturating the detector.

-

It is recommended to acquire images at multiple time points post-injection to monitor the kinetics of cell trafficking or conjugate accumulation.

-

-

Data Analysis:

-

Use the imaging system's software to overlay the fluorescence image with the white light image.

-

Quantify the fluorescence intensity in regions of interest (ROIs).

-

For longitudinal studies, ensure that the imaging parameters are kept consistent across all imaging sessions.

-

-

Ex Vivo Confirmation (Optional but Recommended):

-

At the end of the study, euthanize the animal and dissect the organs of interest.

-

Image the dissected organs to confirm the in vivo signal and to obtain a more precise biodistribution profile.[13]

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Fluorescent Signal | - Inefficient cell labeling or bioconjugation.- Low number of labeled cells at the target site.- Signal is too deep in the tissue for detection.- Photobleaching. | - Optimize the labeling/conjugation protocol (e.g., increase dye concentration, check buffer pH).- Increase the number of injected cells.- Consider ex vivo imaging of organs.- Minimize exposure to the excitation light. Use an anti-fade mounting medium for ex vivo samples. |

| High Background Signal | - Incomplete removal of unbound dye.- High autofluorescence from the animal's diet or tissues.- Non-specific binding of the conjugate. | - Ensure thorough washing of cells or purification of the conjugate.- Use a chlorophyll-free diet. Use spectral unmixing if available on the imaging system.- Include appropriate blocking agents. Perform control experiments with an unlabeled antibody. |

This table is based on general troubleshooting principles for in vivo fluorescence imaging.[3][4][14]

Conclusion

This compound and its derivatives are powerful tools for in vivo imaging, offering bright fluorescence and versatile chemistry for cell tracking and targeted imaging applications. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate these dyes into their in vivo studies. As with any experimental technique, optimization of the protocols for the specific cell type, animal model, and imaging system is crucial for obtaining high-quality, reproducible data. The unique photosensitizing properties of eosin-based dyes also pave the way for innovative applications in theranostics, combining imaging with light-activated therapies.

References

- BOC Sciences. (n.d.). CAS 150347-60-7 (this compound diacetate N-succinimidyl ester).

- Zhang, X., Li, W., Liu, L., et al. (2013). Tracking in vivo migration and distribution of antigen-specific cytotoxic T lymphocytes by 5,6-carboxyfluorescein diacetate succinimidyl ester staining during cancer immunotherapy.

- Biotium. (n.d.). Eosin-5-isothiocyanate.

- Abcam. (n.d.). This compound (CAS 132201-84-4).

- Abcam. (n.d.). CFSE Cell Labeling Kit protocol book.

- Creative Bioarray. (2023, December 27). Protocol for in Vivo Imaging in Mice.

- Standard Operating Procedure CFSE Labeling. (n.d.).

- Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). (n.d.).

- Rochelle, L. K., et al. (2016). Intravital Fluorescence Excitation in Whole-Animal Optical Imaging. PLoS One, 11(2), e0149123.

- Nature Methods. (2011). Whole-animal imaging: The whole picture.

- JoVE. (2016, July 22). Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules.

- Bidmanova, S., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing.

- Lumiprobe. (n.d.). CFDA SE Cell Tracing Kit manual.

- anaptysbio. (n.d.). Bioconjugation application notes.

- Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.

- Biotium. (n.d.). 5-(and-6)-Carboxyfluorescein.

- Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from Spectral Instruments Imaging website.

- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.

- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.

Sources

- 1. pnas.org [pnas.org]

- 2. content.abcam.com [content.abcam.com]

- 3. spectralinvivo.com [spectralinvivo.com]

- 4. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]

- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. biotium.com [biotium.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Intravital Fluorescence Excitation in Whole-Animal Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]

- 14. creative-bioarray.com [creative-bioarray.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5(6)-Carboxyeosin Conjugates

Current Status: Online Topic: Prevention of Fluorescence Quenching in 5(6)-Carboxyeosin Conjugates Ticket Priority: High (Methodology Critical)

Executive Summary: The Dual-Edge Sword

This compound is a potent fluorophore and a highly efficient singlet oxygen generator (SOG). While its high quantum yield makes it excellent for detection, its planar, hydrophobic structure makes it uniquely susceptible to concentration quenching (via H-dimer formation) and photobleaching (via self-generated reactive oxygen species).

This guide addresses the three pillars of signal retention: Synthesis Control (preventing over-labeling), Environmental Stabilization (pH and buffer composition), and Photoprotection .

Module 1: The Synthesis Phase (Root Cause Prevention)

The most common cause of "dead" conjugates is not the assay conditions, but the conjugation chemistry itself. Eosin derivatives are prone to

Protocol: Optimized Conjugation for Maximal Quantum Yield

Objective: Achieve a Degree of Labeling (DOL) between 2.0 and 4.0 for antibodies (IgG). Unlike hydrophilic dyes (e.g., Alexa Fluor 488) where a DOL of 6-8 is acceptable, Eosin conjugates often self-quench above DOL 4.

Reagents:

-

This compound NHS ester (dissolved in dry DMSO immediately before use).

-

Target Protein (Concentrated to 2–10 mg/mL in bicarbonate buffer, pH 8.3).

-

Purification Column (Sephadex G-25 or equivalent).

Step-by-Step Workflow:

-

Molar Ratio Calculation: Do not use a fixed volume. Calculate the dye excess based on protein concentration.

-

Target: Start with a 10-15x molar excess of dye for IgG. (Lower than the standard 20x used for fluorescein).

-

-

Incubation: React for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

-

Critical: Do not extend beyond 2 hours; hydrophobic aggregation increases with time.

-

-

Quenching: Stop the reaction with 100 mM Tris or Glycine (pH 8.0) for 15 minutes.

-

Purification: Remove free dye immediately. Dialysis is often insufficient for Eosin due to hydrophobic sticking; Size Exclusion Chromatography (SEC) is mandatory.

Quality Control: Calculating Degree of Labeling (DOL)

You must correct for the dye's absorbance at 280 nm to measure protein concentration accurately.[1][2][3][4]

The Formula:

Constants for this compound:

| Parameter | Value | Notes |

|---|

|

*Note: It is highly recommended to measure the CF of your specific batch of dye by reading

Visualizing the Quenching Trap

The following diagram illustrates the critical decision pathways where quenching is introduced during synthesis.

Figure 1: Critical Control Points (CCP) in the synthesis workflow. High DOL leads directly to H-dimer formation, the primary cause of static quenching.

Module 2: Environmental Stabilization (The "Preserve" Phase)

Once synthesized, the conjugate is susceptible to environmental quenching.

1. pH Sensitivity

Unlike Fluorescein (pKa ~6.4), Eosin derivatives have a lower pKa (~3.8 for the monoanion). However, the highly fluorescent dianion is most stable at pH > 6.0 .

-

Risk: Acidic buffers (pH < 5) will protonate the phenol group, quenching fluorescence.

-

Solution: Store and image in buffers (PBS, TBS) at pH 7.4 or higher .

2. Photobleaching & Singlet Oxygen

This compound is a singlet oxygen generator. Upon excitation, it converts triplet oxygen (

-

The Problem: The generated singlet oxygen attacks the fluorophore itself (self-destruction) and neighboring proteins.

-

The Fix: You must use high-efficiency antifade mounting media (e.g., additives containing p-phenylenediamine or commercial hard-set antifades) for microscopy.

Module 3: Troubleshooting & FAQs

Q1: My conjugate precipitated after purification. What happened? A: Eosin is significantly more hydrophobic than Fluorescein or Alexa dyes. If your DOL is too high, the dye molecules render the protein hydrophobic, causing precipitation.

-

Fix: Centrifuge the precipitate. If the supernatant is clear, measure the DOL of the soluble fraction; it might be usable. For future preps, reduce the molar excess of dye during reaction.

Q2: The absorbance spectrum shows a "shoulder" at 490-500 nm. Is this normal? A: A pronounced shoulder (or double peak) often indicates H-dimer formation (aggregation). This confirms the dye molecules are stacking on the protein surface.

-